Cas no 114045-96-4 (4-(Benzyloxy)-2-fluorobenzoic acid)
4-(Benzyloxy)-2-fluorobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(Benzyloxy)-2-fluorobenzoic acid
- 4-Benzyloxy-2-fluorobenzoic acid
- 4-Benzyloxy-2-fluorobenzoic ac
- 2-fluoro-4-phenylmethoxybenzoic acid
- MFCD12407082
- HWQRXVRKZFDKLJ-UHFFFAOYSA-N
- DTXSID90624658
- 4-(Benzyloxy)-2-fluorobenzoicacid
- AKOS016013694
- A894280
- 114045-96-4
- CS-W014635
- 2-fluoro-4-benzyloxybenzoic acid
- SCHEMBL2997270
- AS-65239
- 4-(Benzyloxy)-2-fluorobenzoic acid, AldrichCPR
- Benzoic acid, 2-fluoro-4-(phenylmethoxy)-
- D82339
- DB-106124
- 4-Benzyloxy-2-fluoro-benzoic acid
- 4-Benzyloxy-2-fluorobenzoic acid, 98%
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- MDL: MFCD12407082
- Inchi: 1S/C14H11FO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
- InChI Key: HWQRXVRKZFDKLJ-UHFFFAOYSA-N
- SMILES: FC1=C(C(=O)O)C=CC(=C1)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 246.06900
- Monoisotopic Mass: 246.06922237g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Melting Point: 165-168℃
- PSA: 46.53000
- LogP: 3.10290
4-(Benzyloxy)-2-fluorobenzoic acid Security Information
- Hazard Category Code: 22
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Hazardous Material Identification:
4-(Benzyloxy)-2-fluorobenzoic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(Benzyloxy)-2-fluorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019098544-5g |
4-(Benzyloxy)-2-fluorobenzoic acid |
114045-96-4 | 98% | 5g |
$205.64 | 2023-09-04 | |
| TRC | B130250-10mg |
4-(Benzyloxy)-2-fluorobenzoic Acid |
114045-96-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B130250-50mg |
4-(Benzyloxy)-2-fluorobenzoic Acid |
114045-96-4 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B130250-100mg |
4-(Benzyloxy)-2-fluorobenzoic Acid |
114045-96-4 | 100mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52225-250mg |
4-(Benzyloxy)-2-fluorobenzoic acid |
114045-96-4 | 98% | 250mg |
¥127.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52225-5g |
4-(Benzyloxy)-2-fluorobenzoic acid |
114045-96-4 | 98% | 5g |
¥840.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52225-100g |
4-(Benzyloxy)-2-fluorobenzoic acid |
114045-96-4 | 98% | 100g |
¥7318.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52225-25g |
4-(Benzyloxy)-2-fluorobenzoic acid |
114045-96-4 | 98% | 25g |
¥2927.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52225-1g |
4-(Benzyloxy)-2-fluorobenzoic acid |
114045-96-4 | 98% | 1g |
¥241.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-XG503-200mg |
4-Benzyloxy-2-fluorobenzoic acid |
114045-96-4 | 98% | 200mg |
¥218.0 | 2022-02-28 |
4-(Benzyloxy)-2-fluorobenzoic acid Suppliers
4-(Benzyloxy)-2-fluorobenzoic acid Related Literature
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
Additional information on 4-(Benzyloxy)-2-fluorobenzoic acid
Introduction to 4-(Benzyloxy)-2-fluorobenzoic Acid (CAS No. 114045-96-4)
4-(Benzyloxy)-2-fluorobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 114045-96-4, is a fluorinated benzoic acid derivative featuring a benzyloxy substituent at the 4-position. This compound has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. The presence of a fluorine atom at the 2-position introduces electronic and steric effects that can modulate the reactivity and binding affinity of the molecule, making it a valuable scaffold for drug discovery.
The synthesis of 4-(Benzyloxy)-2-fluorobenzoic acid typically involves multi-step organic reactions, often starting from commercially available fluorobenzonic acid derivatives. The introduction of the benzyloxy group at the 4-position is commonly achieved through nucleophilic aromatic substitution or etherification reactions, which require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have also been employed to enhance the efficiency of these transformations.
In recent years, 4-(Benzyloxy)-2-fluorobenzoic acid has been explored as a key intermediate in the development of novel therapeutic agents. Its structural motif is reminiscent of established pharmacophores found in various bioactive molecules, suggesting potential applications in areas such as anti-inflammatory, anticancer, and antimicrobial drug design. The fluorine atom, in particular, is well-known for its ability to enhance metabolic stability and binding affinity, attributes that are highly desirable in drug candidates.
One of the most compelling aspects of 4-(Benzyloxy)-2-fluorobenzoic acid is its versatility as a building block. Researchers have utilized this compound to synthesize a library of derivatives with tailored biological properties. For instance, modifications at the benzyloxy group or introduction of additional functional moieties have led to compounds with enhanced activity against specific targets. These derivatives have been screened in various in vitro and in vivo assays to evaluate their efficacy and safety profiles.
Recent studies have highlighted the potential of 4-(Benzyloxy)-2-fluorobenzoic acid in modulating enzyme activity. Specifically, its derivatives have shown promise in inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By targeting these enzymes, researchers aim to develop treatments for chronic inflammatory diseases without the adverse effects associated with non-selective inhibitors. The benzyloxy group provides a handle for further functionalization, allowing for precise tuning of enzyme inhibition.
The fluorine atom at the 2-position plays a critical role in determining the pharmacokinetic properties of 4-(Benzyloxy)-2-fluorobenzoic acid derivatives. Fluorine substitution is a well-established strategy in medicinal chemistry to improve pharmacological activity by enhancing lipophilicity and reducing metabolic degradation. This has led to several fluorinated benzoic acid derivatives entering clinical trials for various therapeutic indications. The synthesis and characterization of these compounds often involve high-resolution spectroscopic techniques such as NMR spectroscopy and mass spectrometry to confirm their molecular structure.
In addition to its pharmaceutical applications, 4-(Benzyloxy)-2-fluorobenzoic acid has been investigated for its potential role in materials science. The unique electronic properties of this compound make it suitable for use in organic electronics, where it can serve as a component in light-emitting diodes (LEDs) or photovoltaic cells. The fluorine atom's electron-withdrawing effect can influence charge transport properties, making it an attractive candidate for optimizing device performance.
The growing interest in 4-(Benzyloxy)-2-fluorobenzoic acid has spurred advancements in synthetic methodologies aimed at improving its production scalability. Continuous flow chemistry has emerged as a particularly promising approach, offering benefits such as higher yields, reduced reaction times, and improved safety profiles compared to traditional batch processing methods. These innovations are crucial for ensuring that sufficient quantities of this compound can be produced for both research and commercial applications.
From a computational chemistry perspective, 4-(Benzyloxy)-2-fluorobenzoic acid provides an excellent model system for studying molecular interactions. Quantum mechanical calculations have been employed to elucidate how structural modifications affect binding affinity to biological targets. These studies not only enhance our understanding of drug-receptor interactions but also guide the design of next-generation compounds with improved therapeutic profiles.
The future prospects for 4-(Benzyloxy)-2-fluorobenzoic acid are promising, with ongoing research exploring new synthetic routes and expanding its applications into emerging fields such as precision medicine and nanotechnology. As our understanding of molecular interactions continues to evolve, compounds like this will remain at the forefront of innovation, driving advancements that benefit human health and technological progress.
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